1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with ethoxyphenoxy and dimethyl groups, and it is often studied in conjunction with oxalic acid.
Scientific Research Applications
1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine; oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(4-ethoxyphenoxy)propyl bromide. This intermediate is then reacted with 3,5-dimethylpiperidine under basic conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 1-[3-(4-ethoxyphenoxy)propyl]-3,5-dimethylpiperidine with reduced piperidine ring.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism by which 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenoxy)propyl]-3,5-dimethylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[3-(4-Phenoxy)propyl]-3,5-dimethylpiperidine: Lacks the ethoxy group, leading to different chemical properties.
1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine is unique due to the presence of both ethoxyphenoxy and dimethyl groups on the piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-4-20-17-6-8-18(9-7-17)21-11-5-10-19-13-15(2)12-16(3)14-19;3-1(4)2(5)6/h6-9,15-16H,4-5,10-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAXEPJQKGOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCN2CC(CC(C2)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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